molecular formula C22H28N2O4 B14799870 methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B14799870
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-BRJSTTIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein can be synthesized through several methods. One common approach involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents like potassium permanganate or nitric acid . The reaction typically requires controlled conditions to ensure the selective formation of rhein.

Industrial Production Methods: Industrial production of rhein often involves extraction from plant sources, particularly rhubarb. The process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain rhein in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rhein undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m1/s1

InChI Key

DAXYUDFNWXHGBE-BRJSTTIESA-N

Isomeric SMILES

CCC1CN2CC[C@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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